Benzene, 2-bromo-1,4-bis(dodecyloxy)-
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Overview
Description
Benzene, 2-bromo-1,4-bis(dodecyloxy)- is an organic compound with the molecular formula C30H53BrO2 It is a derivative of benzene, where two hydrogen atoms on the benzene ring are replaced by bromine and dodecyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-bromo-1,4-bis(dodecyloxy)- typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,4-dihydroxybenzene followed by the alkylation of the resulting 2-bromo-1,4-dihydroxybenzene with dodecyl bromide. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or a Lewis acid like aluminum chloride to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of Benzene, 2-bromo-1,4-bis(dodecyloxy)- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-bromo-1,4-bis(dodecyloxy)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium hydroxide can yield 2-hydroxy-1,4-bis(dodecyloxy)benzene, while oxidation with potassium permanganate can produce 2-bromo-1,4-benzoquinone .
Scientific Research Applications
Benzene, 2-bromo-1,4-bis(dodecyloxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Benzene, 2-bromo-1,4-bis(dodecyloxy)- involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The bromine atom and dodecyloxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound useful in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1,4-dimethoxybenzene
- 2-Bromo-1,4-benzoquinone
- 1,4-Dibromo-2,5-bis(decyloxy)benzene
Uniqueness
Benzene, 2-bromo-1,4-bis(dodecyloxy)- is unique due to the presence of long dodecyloxy chains, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from other similar compounds that may have shorter alkyl chains or different substituents.
Properties
CAS No. |
171368-73-3 |
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Molecular Formula |
C30H53BrO2 |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
2-bromo-1,4-didodecoxybenzene |
InChI |
InChI=1S/C30H53BrO2/c1-3-5-7-9-11-13-15-17-19-21-25-32-28-23-24-30(29(31)27-28)33-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27H,3-22,25-26H2,1-2H3 |
InChI Key |
AMFBSQRKOXTUCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1)OCCCCCCCCCCCC)Br |
Origin of Product |
United States |
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